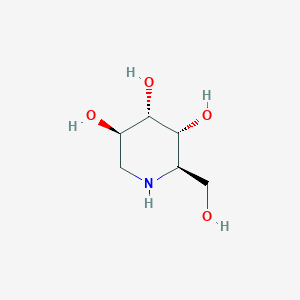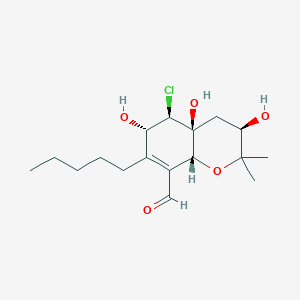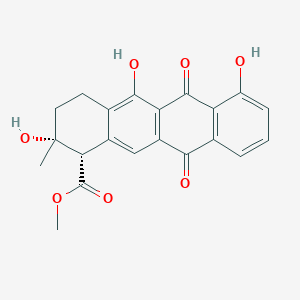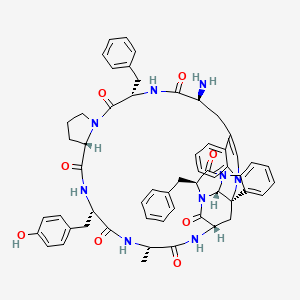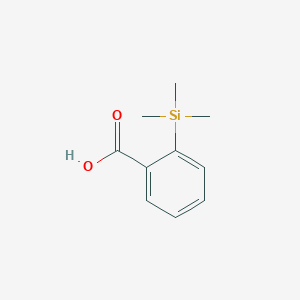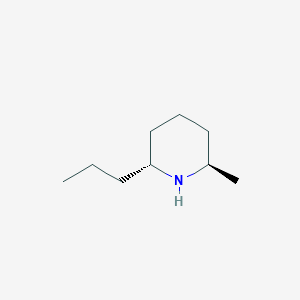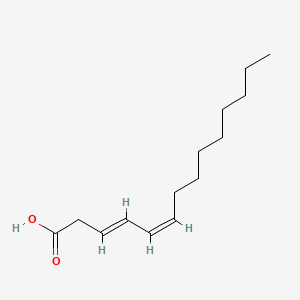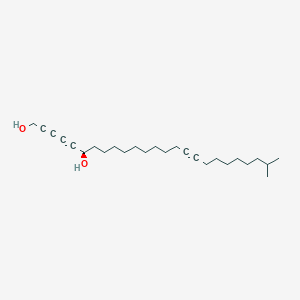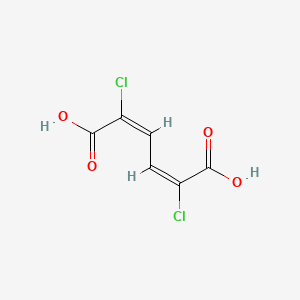
2,5-Dichloro-cis,cis-muconic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-cis,cis-muconic acid is a 2,5-dichloromuconic acid. It derives from a cis,cis-muconic acid.
Scientific Research Applications
Biodegradability and Chemical Structure
Research indicates that substituted muconic acids, like 2,5-dichloro-cis,cis-muconic acid, have varying stabilities under different pH conditions. These compounds have been studied for their biodegradability and chemical structure, particularly how they behave in different environmental conditions, making them relevant in environmental chemistry and pollution management studies (Schmidt, Remberg, & Knackmuss, 1980).
Renewable Unsaturated Polyesters
2,5-Dichloro-cis,cis-muconic acid is identified as a key component in the synthesis of renewable unsaturated polyester resins. Its incorporation into polyesters through condensation polymerization demonstrates its potential in creating sustainable materials, particularly in the field of polymer chemistry and materials science (Rorrer et al., 2016).
Production of Bio-Adipic Acid for Nylon Polymerization
This compound is also pivotal in the catalytic conversion to adipic acid, a significant chemical used in the production of nylon-6,6. Studies focus on the bioreactor production of muconate, its separation, and transformation into high-purity adipic acid, highlighting its role in industrial chemistry and bioengineering (Vardon et al., 2016).
Microbial Production and Pathway Engineering
There is significant research in metabolic engineering to produce 2,5-dichloro-cis,cis-muconic acid from simpler carbon sources like glucose. This involves modifying microbial pathways, demonstrating its application in biotechnology and bioengineering for sustainable chemical production (Lin, Sun, Yuan, & Yan, 2014).
Conversion to Maleoylacetic Acid
Studies have shown that 2,5-dichloro-cis,cis-muconic acid can be converted into maleoylacetic acid. This process involves the use of specific enzymes and has implications in the field of biochemistry and enzyme catalysis (Schmidt & Knackmuss, 1980).
Coculture Systems for Production
Research has been conducted on using E. coli–E. coli coculture systems for the efficient production of muconic acid from glycerol. This highlights its potential in industrial bioprocessing and microbial coculture systems (Zhang, Li, Pereira, & Stephanopoulos, 2015).
Electrochemical Conversion in Biorefineries
The electrochemical conversion of biologically produced muconic acid is being explored for its relevance in the sustainable manufacture of commodities like polyamides and polyesters. This area of research is significant in the development of green chemistry and sustainable industrial processes (Matthiesen et al., 2016).
properties
Product Name |
2,5-Dichloro-cis,cis-muconic acid |
|---|---|
Molecular Formula |
C6H4Cl2O4 |
Molecular Weight |
211 g/mol |
IUPAC Name |
(2E,4E)-2,5-dichlorohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H4Cl2O4/c7-3(5(9)10)1-2-4(8)6(11)12/h1-2H,(H,9,10)(H,11,12)/b3-1+,4-2+ |
InChI Key |
HECLTTZJJYETPR-ZPUQHVIOSA-N |
Isomeric SMILES |
C(=C(/Cl)\C(=O)O)\C=C(\Cl)/C(=O)O |
Canonical SMILES |
C(=C(C(=O)O)Cl)C=C(C(=O)O)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




